Methylatropine Exhibits 4.8-Fold Higher Muscarinic Receptor Affinity Than Atropine in Functional Urinary Bladder Assay
In an isolated intact mouse urinary bladder assay using 5-methylfurmethide as agonist, N-methylatropine demonstrated a pKB value of 9.58 compared to atropine's pKB of 8.90 measured under identical conditions at concentrations producing dose-ratios >20 and >60, respectively [1]. This pKB difference of 0.68 units corresponds to a 4.8-fold higher apparent affinity for functional mAChRs in this smooth muscle preparation.
| Evidence Dimension | Functional mAChR antagonist affinity (pKB) |
|---|---|
| Target Compound Data | pKB = 9.58 |
| Comparator Or Baseline | Atropine: pKB = 8.90 |
| Quantified Difference | ΔpKB = 0.68 (4.8-fold higher affinity) |
| Conditions | Mouse isolated intact urinary bladder; 5-methylfurmethide as agonist; concentrations producing dose-ratios >20 (atropine) and >60 (N-methylatropine) |
Why This Matters
The 4.8-fold higher functional affinity at peripheral mAChRs supports selection of methylatropine when greater antimuscarinic potency is required in smooth muscle preparations without central nervous system involvement.
- [1] Durant PAC, Shankley NP, Welsh NJ, Black JW. Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay. Br J Pharmacol. 1991 Sep;104(1):145-150. View Source
